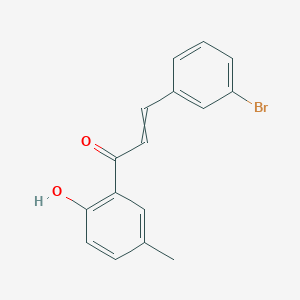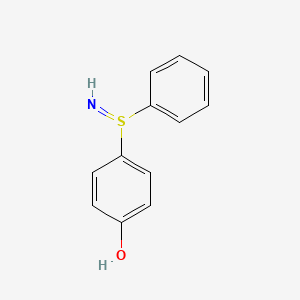
Phenol, 4-(S-phenylsulfinimidoyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4-(S-phenylsulfinimidoyl)- is an organic compound with the molecular formula C12H11NOS It is a derivative of phenol, where the hydroxyl group is substituted with a phenylsulfinimidoyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(S-phenylsulfinimidoyl)- typically involves the nucleophilic aromatic substitution of an aryl halide with a phenylsulfinimidoyl group. This reaction is facilitated by the presence of a strong base and often requires elevated temperatures to proceed efficiently . Transition-metal-catalyzed coupling reactions, such as the Ullmann-type coupling, can also be employed to synthesize this compound .
Industrial Production Methods
Industrial production of Phenol, 4-(S-phenylsulfinimidoyl)- may involve large-scale nucleophilic aromatic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 4-(S-phenylsulfinimidoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinimidoyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine and nitric acid can be used under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phenol derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenol, 4-(S-phenylsulfinimidoyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of Phenol, 4-(S-phenylsulfinimidoyl)- involves its interaction with molecular targets through its phenylsulfinimidoyl group. This group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity and affecting various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 4-(S-phenylsulfinimidoyl)-, hydrochloride: A closely related compound with similar chemical properties.
Phenol, 4-(S-phenylsulfonyl)-: Another derivative with a sulfonyl group instead of a sulfinimidoyl group.
Uniqueness
Phenol, 4-(S-phenylsulfinimidoyl)- is unique due to its specific sulfinimidoyl group, which imparts distinct chemical reactivity and biological activity compared to other phenol derivatives. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
827044-70-2 |
|---|---|
Molekularformel |
C12H11NOS |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
4-(phenylsulfinimidoyl)phenol |
InChI |
InChI=1S/C12H11NOS/c13-15(11-4-2-1-3-5-11)12-8-6-10(14)7-9-12/h1-9,13-14H |
InChI-Schlüssel |
ZEKOBLOHGQJSPN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=N)C2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


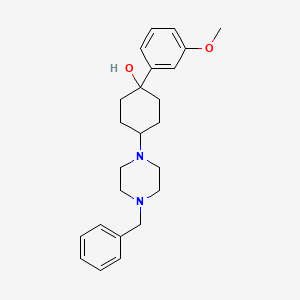

![1,2,3,4,6,8,9-Heptabromodibenzo[b,d]furan](/img/structure/B14230724.png)
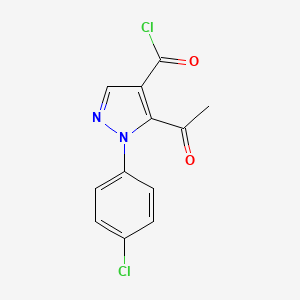
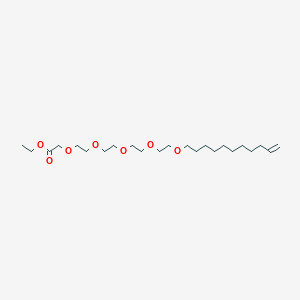
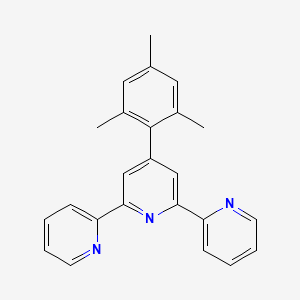
![2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one](/img/structure/B14230739.png)
![N,N'-[4-Methyl-5-(prop-2-en-1-yl)-1,2-phenylene]dibenzamide](/img/structure/B14230747.png)
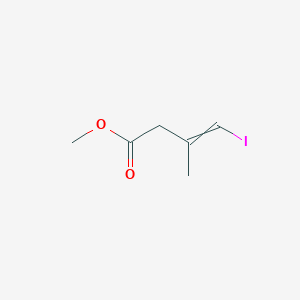
![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-4-fluoro-](/img/structure/B14230754.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]-2-nitroaniline](/img/structure/B14230760.png)
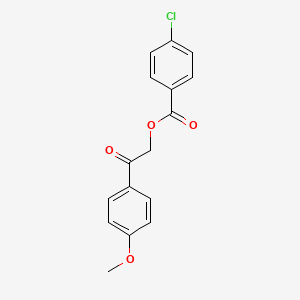
![2-[4-(2-cyanophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14230783.png)
